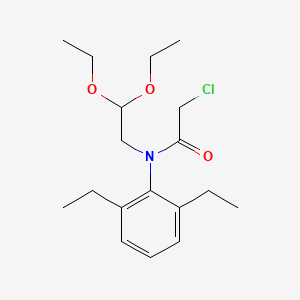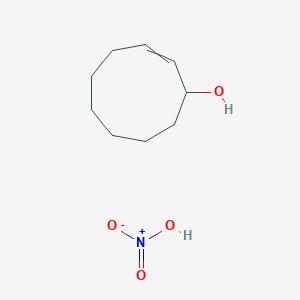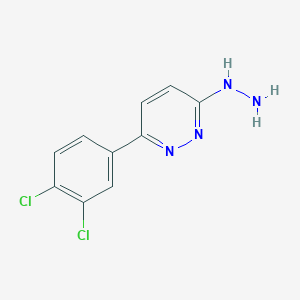
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone: is an organic compound that belongs to the class of thiophenes and phenylmethanones. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiophene and phenyl rings, respectively. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone typically involves the bromination of thiophene followed by the introduction of the phenylmethanone moiety. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophenes or phenylmethanones.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects.
類似化合物との比較
2,5-Dibromothiophene: A precursor in the synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone.
3,4-Dichlorobenzoyl Chloride: Another precursor used in the synthesis.
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features.
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound imparts unique reactivity and properties compared to its analogs.
- The combination of thiophene and phenylmethanone moieties provides a versatile scaffold for further chemical modifications and applications.
特性
CAS番号 |
57248-42-7 |
|---|---|
分子式 |
C11H4Br2Cl2OS |
分子量 |
414.9 g/mol |
IUPAC名 |
(2,5-dibromothiophen-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C11H4Br2Cl2OS/c12-9-4-6(11(13)17-9)10(16)5-1-2-7(14)8(15)3-5/h1-4H |
InChIキー |
BYRJSSVTSYRWIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC(=C2)Br)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


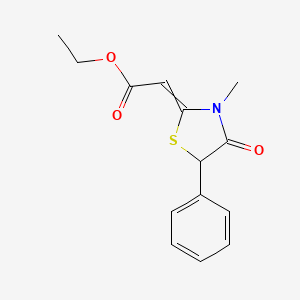
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
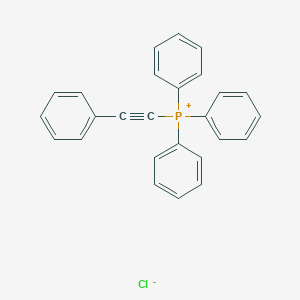
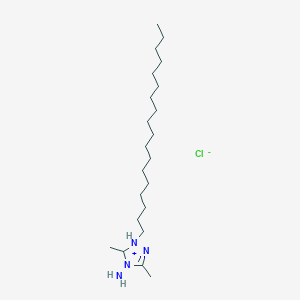
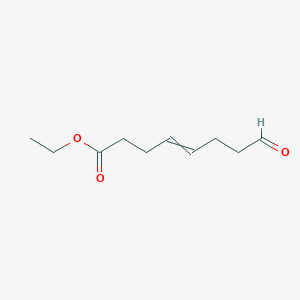
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)

